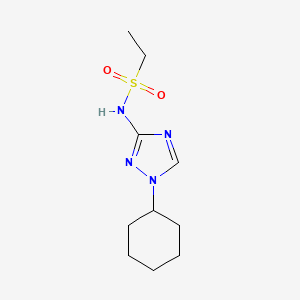![molecular formula C15H16N2O2 B7663192 [3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
The mechanism of action of [3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone involves the formation of a fluorescent adduct with ROS. This adduct is highly stable and emits a strong fluorescence signal, making it an excellent tool for detecting and imaging ROS in living cells.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, this compound has also been found to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One of the primary advantages of using [3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone in lab experiments is its high sensitivity and specificity for ROS. This makes it an excellent tool for investigating the role of ROS in various biological processes. However, one limitation of this compound is that it is relatively expensive and can be difficult to synthesize in large quantities.
将来の方向性
There are many exciting future directions for research on [3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone. One area of focus is the development of new fluorescent probes based on this compound that can detect other reactive species in addition to ROS. Another area of interest is the use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, researchers are also exploring the use of this compound as a tool for studying the role of ROS in aging and age-related diseases.
合成法
The synthesis of [3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone involves a multi-step process that begins with the reaction of 2-methylquinoline-6-carboxaldehyde with ethyl acetoacetate. This reaction produces a chalcone intermediate, which is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to yield the desired compound.
科学的研究の応用
[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS play a critical role in many biological processes, but they can also cause cellular damage if their levels become too high. By using this compound as a probe, researchers can monitor ROS levels in real-time and gain insights into their role in various biological processes.
特性
IUPAC Name |
[3-(hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-2-3-12-6-13(4-5-14(12)16-10)15(19)17-7-11(8-17)9-18/h2-6,11,18H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDORKAICYSSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)N3CC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-4-methyl-3-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7663116.png)
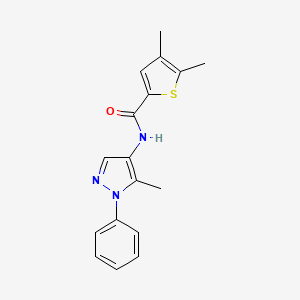
![[1-(2-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone](/img/structure/B7663131.png)
![1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide](/img/structure/B7663141.png)
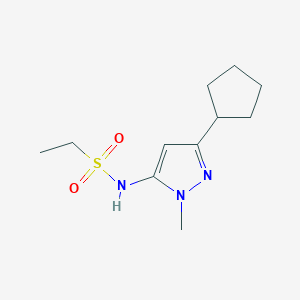

![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)
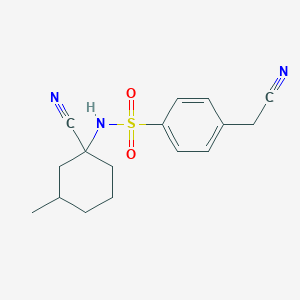
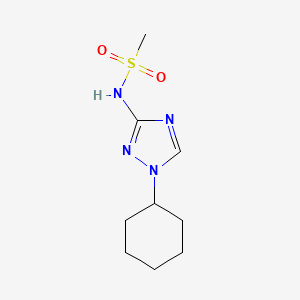
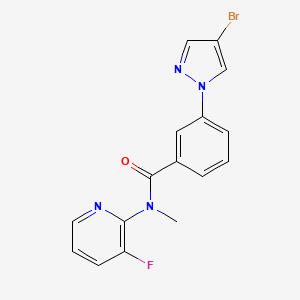
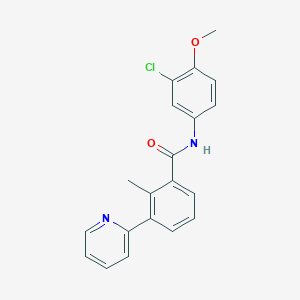
![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
![6-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B7663198.png)
